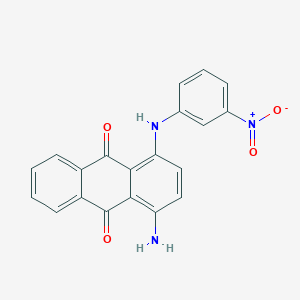
1-Amino-4-(3-nitroanilino)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-((3-nitrophenyl)amino)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This particular compound is characterized by its unique structure, which includes an amino group and a nitrophenyl group attached to the anthracene-9,10-dione core.
Vorbereitungsmethoden
The synthesis of 1-Amino-4-((3-nitrophenyl)amino)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the nitration of anthracene-9,10-dione followed by amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity. Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to maintain consistency and quality.
Analyse Chemischer Reaktionen
1-Amino-4-((3-nitrophenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The amino and nitrophenyl groups can participate in substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-((3-nitrophenyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific cellular pathways.
Industry: It is utilized in the production of high-performance pigments and dyes for textiles and other materials.
Wirkmechanismus
The mechanism of action of 1-Amino-4-((3-nitrophenyl)amino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its derivatives may inhibit topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Compared to other anthraquinone derivatives, 1-Amino-4-((3-nitrophenyl)amino)anthracene-9,10-dione is unique due to its specific functional groups, which confer distinct chemical and biological properties. Similar compounds include:
9,10-Anthracenedione: A simpler anthraquinone derivative used in dye synthesis.
Mitoxantrone: An anthraquinone-based anticancer drug.
1-Hydroxy-3-(3-alkylaminopropoxy)-9,10-anthraquinone: Known for its cytotoxicity towards cancer cells.
These compounds share a common anthraquinone core but differ in their functional groups and applications, highlighting the versatility and importance of anthraquinone derivatives in various fields.
Eigenschaften
CAS-Nummer |
88653-16-1 |
|---|---|
Molekularformel |
C20H13N3O4 |
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
1-amino-4-(3-nitroanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H13N3O4/c21-15-8-9-16(22-11-4-3-5-12(10-11)23(26)27)18-17(15)19(24)13-6-1-2-7-14(13)20(18)25/h1-10,22H,21H2 |
InChI-Schlüssel |
AIKSAPAGFRNKLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC(=CC=C4)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


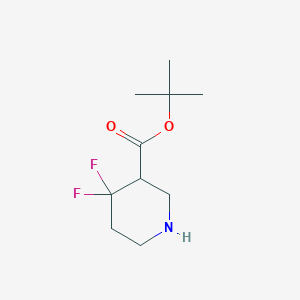


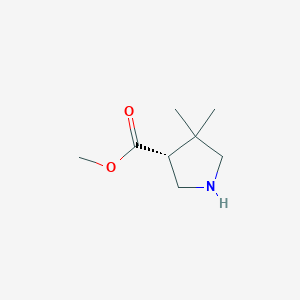


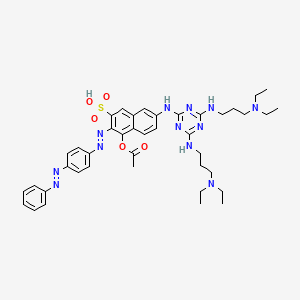
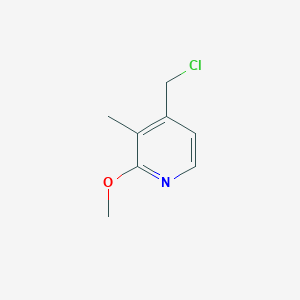
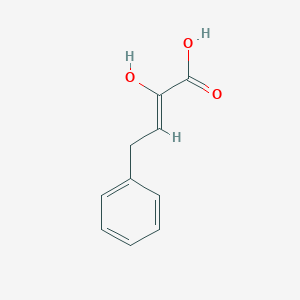
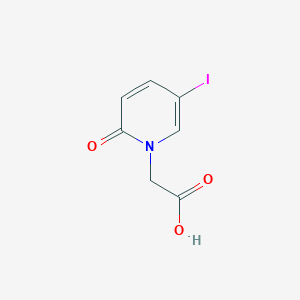
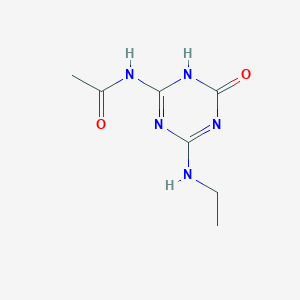


![propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B13131310.png)
